Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-)

Description

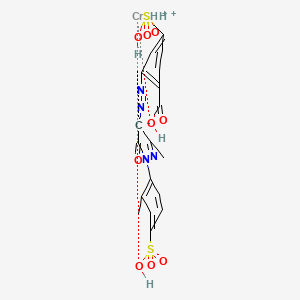

The compound Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-) is a chromium-based coordination complex featuring azo-pyrazole and sulfonated benzoate ligands. Its structure includes:

- A central chromate ion (CrO₄²⁻) coordinated to two azo-linked ligands.

- A pyrazole ring substituted with a methyl group, a ketone, and a sulfonated o-tolyl group.

- A sulfobenzoate moiety connected via an azo (-N=N-) bridge.

This compound is synthesized through azo coupling reactions followed by complexation with chromium salts. Its sulfonate groups enhance water solubility, making it suitable for applications in dyes, catalysis, or analytical chemistry . Structural characterization typically employs single-crystal X-ray diffraction (e.g., SHELXL ), NMR, and IR spectroscopy .

Properties

CAS No. |

85896-44-2 |

|---|---|

Molecular Formula |

C18H17CrN4O9S2+ |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

chromium;hydron;2-[[3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxopyrazol-4-id-4-yl]diazenyl]-4-sulfobenzoic acid |

InChI |

InChI=1S/C18H15N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q-1;/p+2 |

InChI Key |

PZJKCSPZXNENIL-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)[C-](C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O.[Cr] |

Origin of Product |

United States |

Biological Activity

Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-) is a complex compound with potential biological activities. Its unique structure, featuring azo and chromate functionalities, suggests a range of interactions within biological systems. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex arrangement that may contribute to its biological properties. The presence of sulfonic acid groups enhances its solubility in aqueous environments, which is crucial for biological activity.

Biological Activity Overview

Research into the biological activities of this compound primarily focuses on its antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have shown that compounds similar to Dihydrogen chromate derivatives exhibit significant antimicrobial properties. For instance, metal complexes derived from thiosemicarbazones have demonstrated enhanced antibacterial activity compared to their parent ligands. In vitro assays indicated that such complexes could inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Compound Type | Activity Level | Target Organisms |

|---|---|---|

| Dihydrogen Chromate | Moderate | E. coli, Staphylococcus aureus |

| Thiosemicarbazone Complexes | High | Pseudomonas aeruginosa, Candida albicans |

Anticancer Activity

The anticancer potential of Dihydrogen chromate has been investigated through various in vitro studies. A notable study found that derivatives with similar structural motifs were effective against human colon cancer cell lines (HCT116), showing a dose-dependent response . The mechanism of action appears to involve DNA intercalation, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. Some studies suggest that compounds with chromate moieties can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of Dihydrogen chromate on HCT116 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic applications in cancer treatment.

- Antimicrobial Efficacy Testing : In another study, the compound was tested against various bacterial strains using standard disc diffusion methods. The results showed a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of chromate compounds. For instance:

- Metal Coordination : The coordination of metals like chromium can enhance the stability and reactivity of the compound, making it more effective as an antimicrobial agent.

- Substituent Effects : Variations in the sulfonic acid groups can significantly impact solubility and interaction with biological targets.

Comparison with Similar Compounds

Hydrogen Chromate Complex with Azo-Pyrazole Ligands (CAS 83949-55-7)

- Structure : Chromate(1-) ion coordinated to a pyrazolonate-azo-benzoate ligand and a nitro-substituted phenyl group.

- Key Differences: Contains a nitro (-NO₂) group instead of a methyl substituent. Lacks the sulfonate group on the benzoate moiety.

- Properties : Reduced solubility compared to the target compound due to fewer sulfonate groups. Applications include dye intermediates .

Sodium Bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (CAS 41741-86-0)

Disodium Hydrogen Sulfonated Azo-Pyrazole Carboxylate (CAS 84145-46-0)

- Structure : Azo-pyrazole core with multiple sulfonate and sulfonyl groups.

- Key Differences: Additional methoxy and sulfonyl ethyl substituents. No chromate center.

- Properties : High molecular weight (769.64 g/mol) and water solubility. Applications in textile dyes .

Physical and Chemical Properties

Spectral and Analytical Data

Target Compound :

CAS 84145-46-0 :

Research Tools and Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.